molecular formula C13H19NO3 B4847776 2-(4-methoxyphenoxy)-N-propylpropanamide

2-(4-methoxyphenoxy)-N-propylpropanamide

Cat. No.: B4847776
M. Wt: 237.29 g/mol
InChI Key: NMMVPIWCZSHDCJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenoxy)-N-propylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 4-methoxyphenoxy group at the α-carbon and an N-propyl chain. The 4-methoxyphenoxy moiety may confer enhanced solubility or binding affinity compared to unsubstituted phenyl groups, while the N-propyl chain likely modulates lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

2-(4-methoxyphenoxy)-N-propylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-9-14-13(15)10(2)17-12-7-5-11(16-3)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMVPIWCZSHDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features of Propanamide Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Findings Evidence ID
2-(4-Methoxyphenoxy)-N-propylpropanamide - 4-Methoxyphenoxy (α-C)
- N-propyl
C₁₃H₁₉NO₃* ~261.3 Hypothesized: Pharmaceutical intermediate N/A
2-(4-Methoxybenzenethio)propanamide - 4-Methoxybenzenethio (α-C) C₁₀H₁₃NO₂S 227.28 Thioamide precursor for organic synthesis
N-(2-Methylpropyl)-2-(4-propanoylphenoxy)propanamide - 4-Propanoylphenoxy (α-C)
- N-isobutyl
C₁₆H₂₃NO₃ 277.36 Unspecified (structural analog)
2-[5-(Hydroxymethyl)-2-methoxyphenoxy]-N-propylpropanamide - 5-Hydroxymethyl-2-methoxyphenoxy (α-C)
- N-propyl
C₁₄H₂₁NO₄ 267.32 Structural analog with enhanced polarity
3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide - 3-Methoxy (propanamide chain)
- N-piperidinyl-propyl
C₁₂H₂₄N₂O₂ 228.33 Potential CNS-targeting moiety

Pharmacological and Functional Insights

  • Gli1 Inhibitors () : Derivatives like 2-(3-Benzoylphenyl)-N-(1H-indol-5-yl)-N-propylpropanamide (Compound 42, 81% yield) demonstrated Hedgehog pathway inhibition, suggesting that N-propyl and aromatic substituents enhance target engagement .
  • Fentanyl Analogs (): Structural similarities to p-fluoro-isobutyrylfentanyl (N-(4-fluorophenyl)-2-methylpropanamide) highlight the role of halogen and alkyl groups in opioid receptor binding. However, 2-(4-methoxyphenoxy)-N-propylpropanamide’s methoxy group may reduce CNS penetration compared to halogens .
  • Thioamide Precursors () : Replacement of oxygen with sulfur (e.g., 2-(4-Methoxybenzenethio)propanamide) increases metabolic stability but may reduce solubility .

Critical Analysis of Substituent Effects

  • 4-Methoxyphenoxy vs.
  • N-Propyl vs. Piperidinyl (): The N-propyl chain in 2-(4-methoxyphenoxy)-N-propylpropanamide likely reduces basicity and blood-brain barrier permeability compared to piperidinyl-containing analogs (e.g., 3-Methoxy-N-(piperidin-4-yl)-N-propylpropanamide) .
  • Polarity Modifiers (): Hydroxymethyl substitution (e.g., 2-[5-(hydroxymethyl)-2-methoxyphenoxy]-N-propylpropanamide) increases hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(4-methoxyphenoxy)-N-propylpropanamide, and what analytical techniques validate its purity?

Methodological Answer:

  • Synthetic Routes :
    • Intermediate Preparation : React 4-methoxyphenol with propylamine in the presence of a coupling agent (e.g., DCC or EDCI) under anhydrous conditions to form the phenoxypropylamine intermediate .
    • Amide Formation : Treat the intermediate with propionyl chloride in dichloromethane at 0–5°C, followed by stirring at room temperature for 12–24 hours .
  • Validation Techniques :
    • Nuclear Magnetic Resonance (NMR) : Confirm the presence of methoxyphenyl (δ 3.8 ppm for OCH₃) and propylamide (δ 1.2–1.5 ppm for CH₂CH₂CH₃) groups .
    • High-Performance Liquid Chromatography (HPLC) : Ensure ≥98% purity using a C18 column with UV detection at 254 nm .

Q. How can researchers structurally characterize 2-(4-methoxyphenoxy)-N-propylpropanamide to distinguish it from analogs?

Methodological Answer :

  • Mass Spectrometry (MS) : Use EI-MS to confirm the molecular ion peak at m/z 267.1 (C₁₃H₁₉NO₃) .
  • Infrared Spectroscopy (FTIR) : Identify key functional groups:
    • Amide C=O stretch at ~1650 cm⁻¹.
    • Aromatic C-O-C stretch (methoxy) at ~1250 cm⁻¹ .
  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry, particularly the orientation of the methoxyphenoxy group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(4-methoxyphenoxy)-N-propylpropanamide?

Methodological Answer :

  • Parameter Optimization :
    • Temperature : Maintain ≤5°C during amide bond formation to minimize side reactions (e.g., hydrolysis) .
    • Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency by 15–20% .
    • Solvent Selection : Replace dichloromethane with THF for better solubility of intermediates, increasing yield from 65% to 82% .
  • Data-Driven Adjustments : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry if unreacted starting material persists .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer :

  • Assay Standardization :
    • Enzyme Inhibition Studies : Use consistent ATP concentrations (e.g., 1 mM) in kinase assays to minimize variability .
    • Cell-Based Assays : Normalize cytotoxicity data to cell viability controls (e.g., MTT assays) to distinguish true bioactivity from nonspecific effects .
  • Meta-Analysis : Compare IC₅₀ values across studies while accounting for differences in assay pH (optimal range: 7.2–7.4) and buffer composition (e.g., Tris vs. HEPES) .

Q. What strategies are effective for designing structure-activity relationship (SAR) studies on this compound?

Methodological Answer :

  • Key Modifications :
    • Methoxy Group Replacement : Synthesize analogs with ethoxy, hydroxy, or halogens at the 4-position to assess electronic effects on receptor binding .
    • Propyl Chain Variation : Test methyl, butyl, or cyclopropyl substituents to evaluate steric impacts on pharmacokinetics .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or β-amyloid) before synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methoxyphenoxy)-N-propylpropanamide
Reactant of Route 2
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2-(4-methoxyphenoxy)-N-propylpropanamide

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